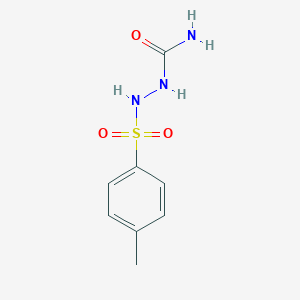

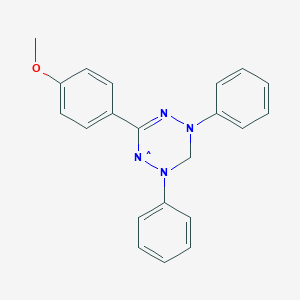

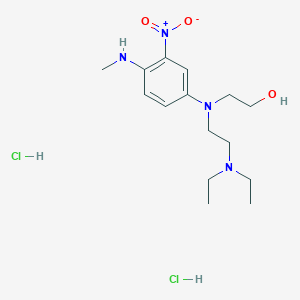

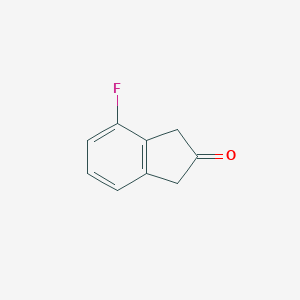

![molecular formula C11H9N3S B088570 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole CAS No. 14889-08-8](/img/structure/B88570.png)

2-Hydrazinylnaphtho[2,1-d][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole involves multiple steps, including the reaction of hydrazinonaphtho[2,1-d]thiazole with diketones, leading to pyrazolynaphtho[2,1-d]thiazoles, demonstrating the versatility of this scaffold in organic synthesis (Singh & Kumar, 1990). The synthesis processes often employ eco-friendly and efficient methodologies, utilizing visible light and green solvents, indicating a trend towards sustainable chemistry practices (Dey et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole and their derivatives has been extensively studied using spectroscopic and X-ray diffraction techniques. These studies reveal information about the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, providing insight into the stability and electronic characteristics of these compounds (Haroon et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole derivatives are influenced by their structure, with studies highlighting their potential in forming ternary electron donor-acceptor complexes. These complexes facilitate various chemical reactions under visible light, showcasing the compounds' utility in synthesizing medicinally relevant scaffolds (Dey et al., 2023).

科学的研究の応用

Synthesis and Organic Applications

A notable application of 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole derivatives lies in their use in organic synthesis. For instance, Che et al. (2017) developed highly efficient methods for synthesizing 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles through oxidative annulation and C-H functionalization under transition-metal-free conditions, showcasing the compound's utility in constructing complex aromatic systems (Che et al., 2017).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal properties of thiazole derivatives. Helal et al. (2013) synthesized novel thiazole compounds, demonstrating their potential as anti-inflammatory agents. Their antibacterial activity was evaluated against various bacterial strains, indicating the compound's relevance in developing new antimicrobial agents (Helal et al., 2013).

Light-Emitting Devices

In the field of materials science, thiazole derivatives have been applied in the development of white organic light-emitting diodes (WOLEDs). Zhang et al. (2016) synthesized compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their application in tunable light-emitting devices. This research highlights the compound's potential in creating advanced optical materials with wide-ranging applications (Zhang et al., 2016).

Anticancer Research

The anticancer potential of thiazole derivatives has also been a significant area of interest. Mahmoud et al. (2021) evaluated the antitumor activities of synthesized thiazole derivatives against MCF-7 tumor cells, revealing promising results that underscore the compound's potential in cancer therapy (Mahmoud et al., 2021).

特性

IUPAC Name |

benzo[g][1,3]benzothiazol-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYILFQYTUJPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylnaphtho[2,1-d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。